![molecular formula C5H2Cl2N4O B11898430 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a pharmacophore in the development of various therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions or with the use of catalysts such as palladium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of CDKs, which are potential anticancer agents.
Biological Research: The compound is studied for its effects on cell cycle regulation and apoptosis induction in cancer cells.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules for pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol primarily involves the inhibition of CDKs. These kinases play a crucial role in cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
類似化合物との比較
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 7H-Pyrazolo[4,3-d]pyrimidin-7-one
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is unique due to its dual chlorine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile scaffold in medicinal chemistry for developing potent inhibitors with specific biological activities .
特性
分子式 |
C5H2Cl2N4O |
|---|---|
分子量 |
205.00 g/mol |
IUPAC名 |
4,6-dichloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H2Cl2N4O/c6-2-1-3(9-5(7)8-2)10-11-4(1)12/h(H2,8,9,10,11,12) |
InChIキー |
CKYQSFMLRWLHQS-UHFFFAOYSA-N |
正規SMILES |
C12=C(NNC1=O)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



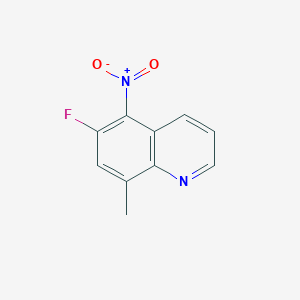
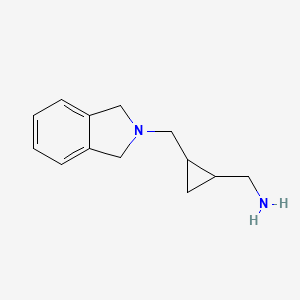
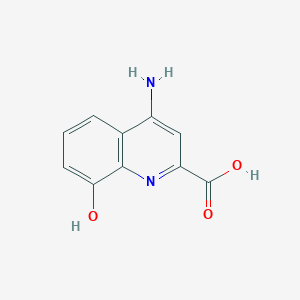
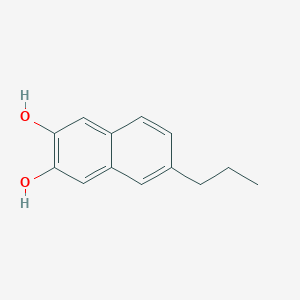


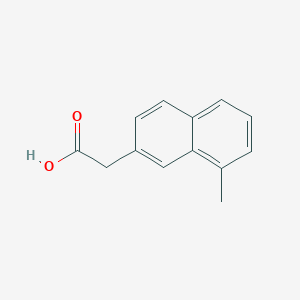
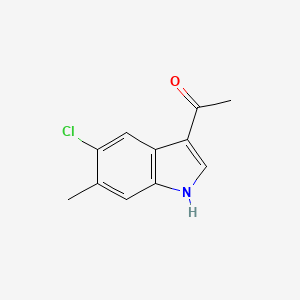
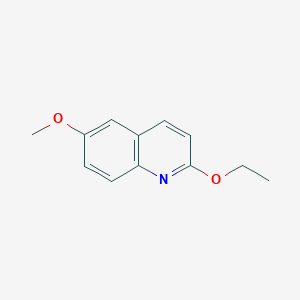
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
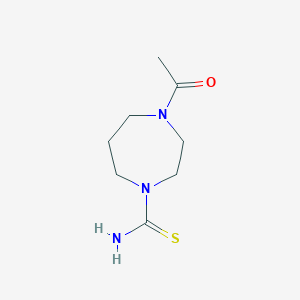

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
